N-(2-Methylhexan-2-YL)formamide

Description

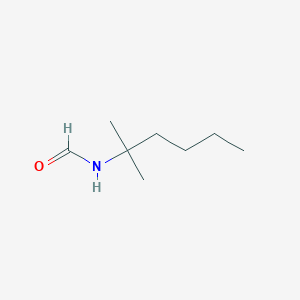

N-(2-Methylhexan-2-yl)formamide is an aliphatic formamide derivative characterized by a branched 2-methylhexan-2-yl group attached to the formamide functional group (-NHCHO). While direct data on this compound are absent in the provided evidence, its structure suggests physicochemical and biological properties distinct from aromatic or heterocyclic formamides. Formamides are typically synthesized via formylation of amines or through condensation reactions, and their applications span pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No. |

90393-03-6 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-(2-methylhexan-2-yl)formamide |

InChI |

InChI=1S/C8H17NO/c1-4-5-6-8(2,3)9-7-10/h7H,4-6H2,1-3H3,(H,9,10) |

InChI Key |

SQNFLOHKJCKMNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylhexan-2-YL)formamide can be achieved through the reaction of 2-methylhexan-2-amine with formic acid or its derivatives. One common method involves the use of formic acid and the corresponding amine under mild heating conditions to form the desired formamide. The reaction can be represented as follows:

2-Methylhexan-2-amine+Formic acid→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfonated rice husk ash (RHA-SO3H) has been reported to promote the preparation of formamides efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylhexan-2-YL)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the formamide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxylamine (NH2OH) can react with the formamide group.

Major Products Formed

Oxidation: 2-Methylhexanoic acid.

Reduction: 2-Methylhexan-2-amine.

Substitution: Formation of oximes and hydrazones.

Scientific Research Applications

N-(2-Methylhexan-2-YL)formamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylhexan-2-YL)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of enzymes and receptors. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Features

- N-(2-Methylhexan-2-yl)formamide : Features a branched aliphatic chain, likely imparting lower polarity and reduced crystallinity compared to aromatic analogs.

- N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside: Includes a methoxyphenyl group and a xylose moiety, increasing hydrophilicity and structural complexity .

- Heterocyclic Formamides :

Physical Properties

| Compound | Melting Point (°C) | Polarity | Solubility Trends |

|---|---|---|---|

| This compound* | ~50–80 (inferred) | Low | Soluble in organic solvents |

| Aromatic Formamides (e.g., 2k, 2b) | 196–220 | Moderate-High | Moderate in polar solvents |

| FANFT | Not reported | Moderate | Lipophilic |

*Inferred based on aliphatic analogs. Aromatic formamides exhibit higher melting points due to crystalline packing .

Stability and Reactivity

- Hydrolytic Stability : Aliphatic formamides are generally less stable under acidic/basic conditions compared to aromatic analogs due to weaker resonance stabilization.

- Photodegradation: Aromatic derivatives like p-(acetylamino)phenol produce chlorinated byproducts under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.